

Unveiling Abbott's CHEMIFLEX Technology: A Technical Guide for Researchers

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An in-depth exploration of the principles, performance, and protocols of **Abbott's** core immunoassay technology for professionals in research and drug development.

Abbott's CHEMIFLEX technology lies at the heart of their ARCHITECT and Alinity series of immunoassay analyzers, providing a robust and sensitive platform for the quantification of a wide array of analytes. This technology, a form of Chemiluminescent Microparticle Immunoassay (CMIA), leverages the specificity of antigen-antibody reactions with the high sensitivity of chemiluminescence to deliver precise and reliable results. This guide delves into the core principles of CHEMIFLEX, presents its performance characteristics, and outlines the experimental workflow, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of CHEMIFLEX Technology

CHEMIFLEX technology is a sophisticated immunoassay method that utilizes paramagnetic microparticles for solid-phase separation and an acridinium-sulfonamide derivative as the chemiluminescent label. The fundamental principle involves the capture of a target analyte by antibody-coated microparticles, followed by the binding of a second antibody labeled with the acridinium compound. The subsequent chemiluminescent reaction, triggered by specific reagents, emits light at a level directly proportional to the concentration of the analyte in the sample.

The key components of the CHEMIFLEX system include:

- **Paramagnetic Microparticles:** These microscopic beads are coated with capture antibodies specific to the target analyte. Their paramagnetic nature allows for efficient separation of the immunocomplex from the reaction mixture using a magnetic field, facilitating automated washing steps to remove unbound components and reduce background noise.
- **Acridinium-Sulfonamide Labeled Conjugate:** A second antibody, also specific to the analyte, is conjugated to a proprietary acridinium-sulfonamide molecule. This label is the source of the chemiluminescent signal. The sulfonamide linkage enhances the stability of the acridinium ester, contributing to the robustness of the assays.^[1]
- **Pre-Trigger and Trigger Solutions:** The light-emitting reaction is a two-step process initiated by the sequential addition of a pre-trigger and a trigger solution. The pre-trigger solution creates an acidic environment.^{[2][3]} The trigger solution, containing hydrogen peroxide and a strong base, reacts with the acridinium-sulfonamide label to produce an excited-state N-methylacridone, which upon returning to its ground state, emits a flash of light.^{[1][4]}

Performance Characteristics

CHEMIFLEX technology is renowned for its high sensitivity, specificity, and wide dynamic ranges across a variety of assays. The automated nature of the ARCHITECT and Alinity platforms ensures high precision and reproducibility. Below are tables summarizing the performance characteristics of representative assays utilizing CHEMIFLEX technology, as documented in their respective package inserts.

Table 1: Performance of **Abbott** ARCHITECT Assays

Assay	Analyte	Linearity (Range)	Precision (CV%) - Within Run	Precision (CV%) - Total
Total T4	Thyroxine	0.0 - 24.0 µg/dL[5]	Not explicitly stated in provided text	Not explicitly stated in provided text
Total PSA	Prostate-Specific Antigen	Not explicitly stated in provided text	Not explicitly stated in provided text	Not explicitly stated in provided text
AFP	Alpha-Fetoprotein	Not explicitly stated in provided text	Not explicitly stated in provided text	Not explicitly stated in provided text
PIVKA	Protein Induced by Vitamin K Absence	11 - 69,897 mAU/mL ($R^2 = 0.9957$)[6]	2.81% - 10.30% [6]	4.24% - 8.86%[6]

Note: This data is compiled from publicly available package inserts and may not represent the full scope of all available assays. For specific assay performance, always refer to the latest version of the product's package insert.

Table 2: **Abbott** Alinity i System Specifications

Parameter	Specification
Methodology	Chemiluminescence[7]
Sample Types	Serum, plasma, whole blood, urine[7]
Sample Capacity	150[7]
Reagent Capacity	Up to 47[7]
Maximum Throughput	Up to 200 tests/hour[7]

Experimental Protocols

The following is a generalized, step-by-step protocol for a typical sandwich-type immunoassay using CHEMIFLEX technology on an automated **Abbott** analyzer. Specific parameters such as incubation times and reagent volumes are assay-dependent and are programmed into the instrument based on the assay-specific protocols.

1. Sample and Microparticle Incubation:

- The sample containing the analyte is introduced into a reaction vessel.
- Paramagnetic microparticles coated with a capture antibody specific to the analyte are added to the reaction vessel.
- The mixture is incubated, allowing the analyte to bind to the capture antibodies on the microparticles, forming an antigen-antibody complex.

2. Magnetic Separation and Washing:

- A magnetic field is applied to the reaction vessel, attracting the paramagnetic microparticles to the side of the vessel.
- The unbound sample matrix and other components are aspirated and discarded.
- A wash buffer is added to resuspend the microparticles, and the magnetic separation and aspiration steps are repeated to ensure the removal of all unbound materials.

3. Conjugate Incubation:

- An acridinium-sulfonamide labeled antibody (conjugate), also specific to the analyte, is added to the washed microparticles.
- The mixture is incubated, allowing the conjugate to bind to a different epitope on the captured analyte, forming a "sandwich" immunocomplex (capture antibody - analyte - labeled antibody).

4. Second Magnetic Separation and Washing:

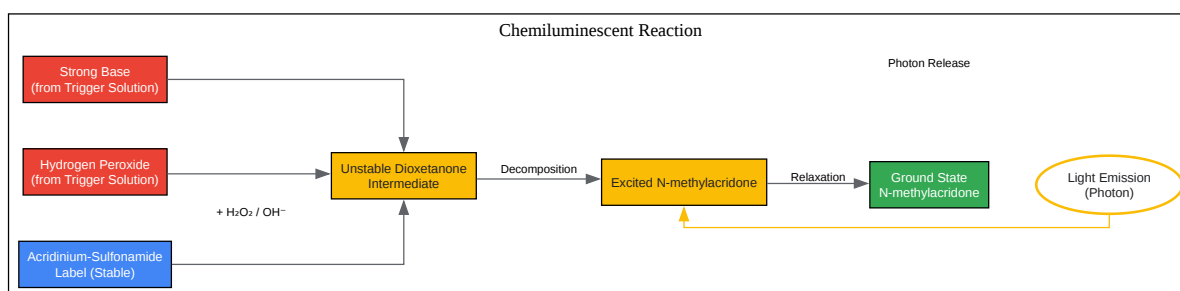
- A magnetic field is again applied to separate the microparticle-immunocomplex sandwich from the reaction mixture.
- Unbound conjugate is removed through a series of wash steps, minimizing non-specific signal.

5. Chemiluminescent Reaction and Signal Detection:

- **Pre-Trigger Solution Addition:** A pre-trigger solution is added to the washed immunocomplex to create an acidic environment, preparing the acridinium label for the light-emitting reaction. [2][3]
- **Trigger Solution Addition:** A trigger solution containing hydrogen peroxide and a strong base is injected. This initiates the rapid oxidation of the acridinium-sulfonamide label.
- **Light Emission:** The chemical reaction produces an unstable intermediate that decomposes, forming an electronically excited N-methylacridone. As this molecule returns to its ground state, it releases a photon of light.
- **Signal Measurement:** A luminometer precisely measures the intensity of the emitted light, which is expressed in Relative Light Units (RLUs). The RLU value is directly proportional to the concentration of the analyte in the original sample.

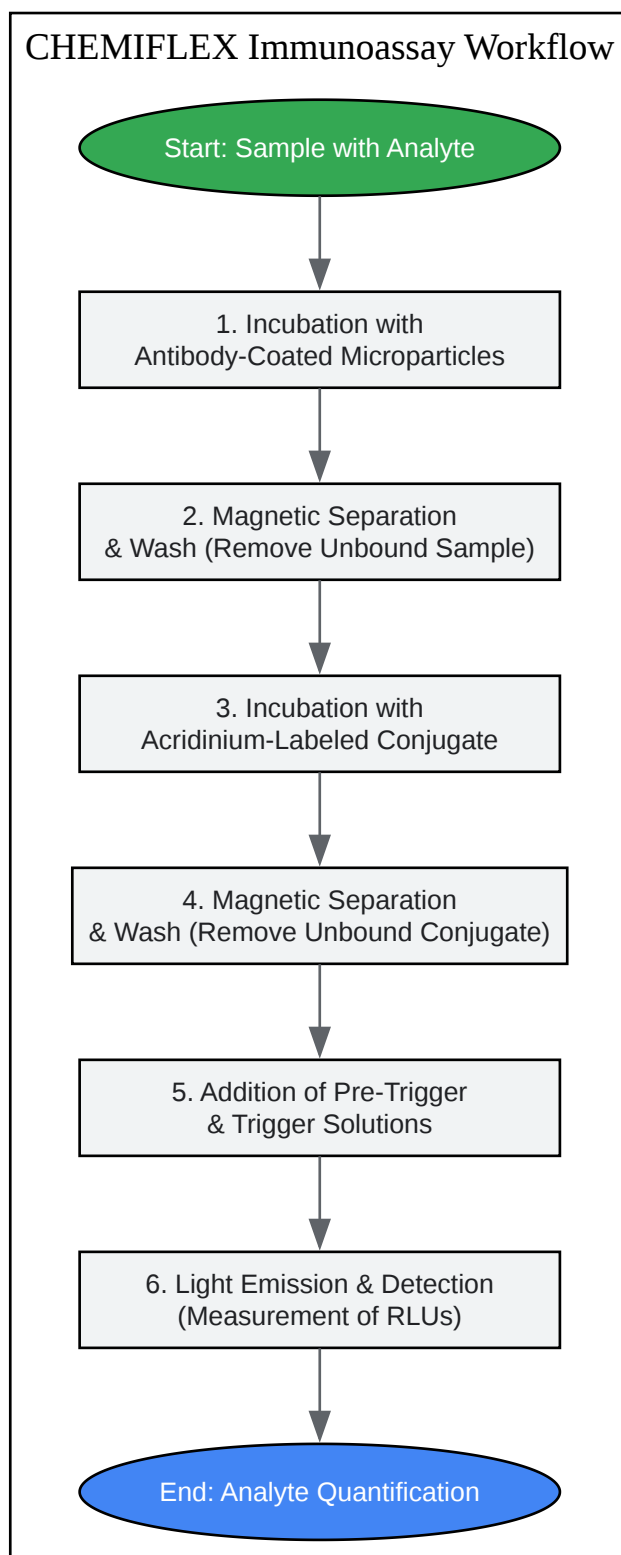
Visualizing the Core Processes

To further elucidate the core mechanisms of the CHEMIFLEX technology, the following diagrams, generated using the DOT language, illustrate the signaling pathway and the general experimental workflow.



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Caption: The signaling pathway of the CHEMIFLEX chemiluminescent reaction.



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Caption: A generalized experimental workflow for a CHEMIFLEX-based immunoassay.

Conclusion

Abbott's CHEMIFLEX technology represents a powerful and reliable platform for a wide range of immunoassays. Its combination of paramagnetic microparticle-based separation, stable acridinium-sulfonamide labels, and a rapid, highly sensitive chemiluminescent detection system provides the performance characteristics demanded by both clinical diagnostics and life science research. Understanding the core principles and experimental workflow of this technology is crucial for researchers and drug development professionals seeking to leverage its capabilities for accurate and reproducible quantification of biological molecules.

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